Purity Specification and Batch Consistency: 3‑Methyl Congener vs. 3,5‑Dimethyl Analog
The target compound is consistently offered at ≥95% purity across multiple reputable suppliers, whereas the 3,5‑dimethyl analog (CAS not listed) is often specified only at a lower tier or with wider batch variability. In a cross-vendor survey, AKSci and Santa Cruz Biotechnology both report ≥95% for the 3‑methyl compound , whereas comparable listings for the 3,5‑dimethyl variant from the same suppliers do not guarantee the same minimum purity level in all cases, with some lots falling below 95% . This difference in purity specification can translate to higher downstream yield and fewer side products in amide coupling or Michael addition reactions.
| Evidence Dimension | Minimum purity specification (HPLC/GC area%) |
|---|---|
| Target Compound Data | ≥95% (AKSci, Santa Cruz Biotechnology) |
| Comparator Or Baseline | (2E)-3-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-acryloyl chloride: no explicit ≥95% guarantee from some vendors |
| Quantified Difference | At least 95% vs. potentially <95% |
| Conditions | Vendor certificate of analysis; HPLC or GC |
Why This Matters
For multi-step syntheses, a lower purity starting material increases the risk of side reactions and necessitates additional purification, directly affecting cost and timeline.
